Computed Physicochemical Differentiation vs. 4-Chlorophenyl Isomer (CAS 350997-46-5)
In the absence of publicly available direct bioequivalence studies, the primary verifiable differentiation lies in the computed lipophilicity and electronic properties. The target ortho-chloro isomer exhibits an XLogP3 of 4.4 . While the para-chloro analog (CAS 350997-46-5) shares the same molecular weight and formula, the ortho-substitution pattern alters the dipole moment and molecular shape relative to the para-substituted version. The TPSA for the target compound is 50.2 Ų ; the para-isomer is predicted to possess an identical TPSA, but its different 3D conformation and chlorine orientation can lead to divergent permeability and binding characteristics in target-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 350997-46-5): Predicted XLogP3 ~4.4 (estimated equivalent) |
| Quantified Difference | XLogP3 difference likely ≤0.2 units; electronic and steric differences are non-quantified but structurally evident due to ortho vs. para substitution. |
| Conditions | Computed by XLogP3 3.0 in PubChem; TPSA computed by Cactvs. |
Why This Matters
In lead optimization, small changes in lipophilicity and electronic distribution critically affect off-target liability and solubility; procurement of the correct ortho-chloro isomer ensures adherence to the designed SAR pathway.
- [1] PubChem. 2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid. PubChem CID: 843583. Accessed April 2026. View Source
